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molecular formula C9H12N2O2 B8742691 3-(tert-Butoxy)pyrazine-2-carbaldehyde

3-(tert-Butoxy)pyrazine-2-carbaldehyde

Cat. No. B8742691
M. Wt: 180.20 g/mol
InChI Key: SULFHAVTUBKQIV-UHFFFAOYSA-N
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Patent
US07915274B2

Procedure details

After dissolving 2.50 ml of 2,2,6,6-tetramethylpiperidine in 40 ml of tetrahydrofuran, the solution was cooled to −50° C. Next, 5.25 ml of n-butyllithium (2.6 M, n-hexane solution) was added dropwise thereto under a nitrogen atmosphere. The mixture was stirred for 25 minutes, cooled on ice, and stirred for an additional 35 minutes. It was then cooled to −78° C., and a solution of 1.89 g of 2-tert-butoxypyrazine [CAS No. 70090-30-1] in tetrahydrofuran (5 ml) was added dropwise. After stirring the mixture for 15 minutes, 1.25 ml of N, N-dimethylformamide was added dropwise. After 10 minutes, water was added to the reaction solution and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated brine in that order and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate) to obtain the title compound (1.00 g, 45% yield).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
45%

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[C:16]([O:20][C:21]1[CH:26]=[N:25][CH:24]=[CH:23][N:22]=1)([CH3:19])([CH3:18])[CH3:17].CN(C)[CH:29]=[O:30]>O1CCCC1.C(OCC)(=O)C.O>[C:16]([O:20][C:21]1[C:26]([CH:29]=[O:30])=[N:25][CH:24]=[CH:23][N:22]=1)([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.89 g
Type
reactant
Smiles
C(C)(C)(C)OC1=NC=CN=C1
Step Four
Name
Quantity
1.25 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
STIRRING
Type
STIRRING
Details
stirred for an additional 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to −78° C.
STIRRING
Type
STIRRING
Details
After stirring the mixture for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(C)(C)OC=1C(=NC=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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